6-(Trifluoromethyl)quinoxaline-2-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)quinoxaline-2-carboxylic acid is an organic compound with the molecular formula C10H5F3N2O2. It is a derivative of quinoxaline, characterized by the presence of a trifluoromethyl group at the 6th position and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinoxaline-2-carboxylic acid typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dicarboxylic acid.
Reduction: Formation of 6-(trifluoromethyl)quinoxaline-2-methanol.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
6-(Trifluoromethyl)quinoxaline-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid
- 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
- 6-(Difluoromethyl)quinoxaline-2-carboxylic acid
Uniqueness
6-(Trifluoromethyl)quinoxaline-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to similar compounds .
Properties
CAS No. |
2306270-32-4 |
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Molecular Formula |
C10H5F3N2O2 |
Molecular Weight |
242.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)5-1-2-6-7(3-5)14-4-8(15-6)9(16)17/h1-4H,(H,16,17) |
InChI Key |
DWDANQYRYZAIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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